2,5-Dimethyl-1,3-dioxolan-4-one

Description

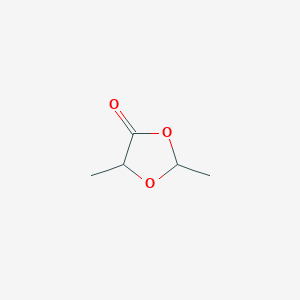

Structure

3D Structure

Properties

CAS No. |

4118-07-4 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C5H8O3/c1-3-5(6)8-4(2)7-3/h3-4H,1-2H3 |

InChI Key |

HZEDJCAGLIJEAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(O1)C |

Origin of Product |

United States |

Significance Within Five Membered Heterocyclic Chemistry

2,5-Dimethyl-1,3-dioxolan-4-one is a member of the dioxolane family, a class of five-membered heterocyclic compounds. ontosight.ai The arrangement of two oxygen atoms and a carbonyl group within this five-membered ring imparts a unique combination of chemical properties that are of considerable interest to synthetic chemists. ontosight.ai The significance of such heterocyclic scaffolds is well-established in medicinal chemistry, as they are integral components of numerous biologically active molecules. ontosight.ai Dioxolanes, for instance, have demonstrated potential in drug discovery due to their capacity to interact with various biological targets. ontosight.ai

The presence of methyl groups at the 2 and 5 positions of the 1,3-dioxolan-4-one (B8650053) core introduces stereogenic centers, leading to the existence of cis and trans diastereomers, as well as (R) and (S) enantiomers. This chirality is a pivotal aspect of its significance, allowing for its use in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. The ability to construct stereochemically defined molecules is paramount in the development of pharmaceuticals and other advanced materials.

Academic Research Landscape and Key Areas of Investigation

Isomeric Forms and Their Structural Elucidation (e.g., trans- and cis- configurations)

The compound this compound possesses two chiral centers at the C2 and C5 positions. This results in the existence of diastereomeric pairs: the cis-isomer, where the two methyl groups are on the same side of the dioxolane ring, and the trans-isomer, where they are on opposite sides. ontosight.ainih.gov

The structural elucidation of these isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants and chemical shifts of the protons attached to the C2 and C5 carbons. For instance, the spatial relationship between the methyl groups influences the magnetic environment of the ring protons, leading to distinct and predictable patterns in the ¹H NMR spectrum. In some cases, X-ray crystallography of derivatives has been used to unequivocally confirm the absolute and relative configurations of these and related dioxolanone structures. mdpi.com

The cis-isomer has the two methyl groups oriented on the same face of the ring, while the trans-isomer has them on opposite faces. ontosight.ainih.gov Each of these diastereomers is chiral and can exist as a pair of enantiomers: (2R, 5R) and (2S, 5S) for the trans form, and (2R, 5S) and (2S, 5R) for the cis form. nih.gov

Below is a data table summarizing the identified isomeric forms of this compound.

| Isomeric Form | IUPAC Name | CAS Number | Molecular Formula | PubChem CID | Stereochemistry |

| cis-isomer | cis-2,5-Dimethyl-1,3-dioxolan-4-one | 4118-07-4 | C₅H₈O₃ | 77727 | Methyl groups on the same side |

| trans-isomer | trans-2,5-Dimethyl-1,3-dioxolan-4-one | Not specified | C₅H₈O₃ | 148906 | Methyl groups on opposite sides |

| (2R,5S)-isomer | (2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one | Not specified | C₅H₈O₃ | 15140210 | A specific cis enantiomer |

Note: Data sourced from PubChem. nih.govnih.gov The CAS number for the general trans-isomer is not uniquely specified in the database.

Enantiomeric Control in Derivative Synthesis for Chiral Applications

Chiral 1,3-dioxolan-4-ones are highly valuable in asymmetric synthesis, where they serve as chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.com These compounds are often synthesized from enantiomerically pure α-hydroxy acids, such as lactic acid or mandelic acid. mdpi.comresearchgate.net When (S)-lactic acid is used as the starting material, it can be converted to a diastereomerically pure dioxolanone, such as (2S,5S)-2,5-dimethyl-1,3-dioxolan-4-one, by reaction with an aldehyde.

The established stereochemistry of the dioxolanone is then used to direct the formation of new stereocenters. The bulky groups on the dioxolanone ring block one face of a reactive intermediate (like an enolate), forcing an incoming reagent to attack from the less hindered face. This process, known as substrate-controlled diastereoselection, allows for the synthesis of a specific enantiomer of the desired product.

Research has demonstrated the utility of these chiral synthons in various reactions:

Michael Additions: Chiral dioxolanones derived from mandelic acid have been used in Michael additions to electrophilic alkenes. The stereochemistry of the dioxolanone dictates the absolute configuration of the newly formed carbon-carbon bond. mdpi.com

Diels-Alder Reactions: The exocyclic methylene (B1212753) derivative of a lactic acid-derived dioxolanone, (2S)-5-methylene-2-tert-butyl-1,3-dioxolan-4-one, has been used in Diels-Alder cycloadditions. The facial selectivity of the reaction is controlled by the chiral dioxolanone framework. mdpi.com

Aldol (B89426) Reactions: The principle of "self-regeneration of stereocenters," pioneered by Seebach, utilizes chiral dioxolanones. In this approach, an enantiopure α-hydroxy acid is converted into a dioxolanone, which is then used in an aldol reaction to create a new stereocenter with high diastereoselectivity. researchgate.net

After the desired stereoselective transformation, the chiral auxiliary (the dioxolanone) can be cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched target molecule and recover the original α-hydroxy acid.

The table below presents examples of derivative syntheses where chiral dioxolanones are used for enantiomeric control.

| Starting Dioxolanone | Reaction Type | Product Type | Key Finding |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael Addition | Substituted tetrahydrofuran (B95107) | The dioxolanone acts as a chiral benzoyl anion equivalent, with the product's absolute configuration confirmed by X-ray diffraction. mdpi.com |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Diels-Alder Cycloaddition | Chiral epoxy ketone | The dioxolanone functions as a chiral ketene (B1206846) equivalent, yielding a chiral product after thermal fragmentation of the adduct. mdpi.com |

| Dioxolone from (S)-Mandelic acid | Asymmetric Aldol Reaction | (S)-Cyclohexylphenyl glycolic acid | The dioxolone intermediate yielded the aldol product with a diastereomeric ratio greater than 99.5:0.5. researchgate.net |

Synthetic Methodologies for 2,5 Dimethyl 1,3 Dioxolan 4 One and Its Functionalized Analogues

Condensation-Oxidation Pathways for 2,5-Dimethyl-1,3-dioxolan-4-one Formation

The principal and most direct method for forming the this compound scaffold is through the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde. Specifically, the reaction involves (S)-lactic acid, which provides the C5-methyl group and the core lactone structure, and acetaldehyde, which provides the C2-methyl group.

This reaction is a type of acetalization, where the hydroxyl and carboxyl groups of lactic acid react with the acetaldehyde to form the five-membered heterocyclic ring. The process involves the elimination of a water molecule. While the term "condensation-oxidation" is specified, the primary synthetic route is a dehydration-condensation reaction. Pathways involving a distinct oxidation step to form the final this compound are less common for this specific molecule, as the necessary oxidation state is typically already present in the α-hydroxy acid precursor. The more general synthesis for the broader class of 1,3-dioxolan-4-ones involves condensing renewable α-hydroxy acids with aldehydes or ketones. acs.orgresearchgate.net

Synthesis of Specific this compound Carboxylate Derivatives (e.g., from ethyl pyruvate and lactic acid)

A key functionalized analogue, ethyl this compound-2-carboxylate, can be synthesized via the condensation of ethyl pyruvate and (S)-lactic acid. mdpi.com This reaction provides a direct route to a dioxolanone bearing a carboxylate group at the C2 position, offering a handle for further chemical modification.

The synthesis is performed under Dean-Stark conditions to facilitate the azeotropic removal of water, which drives the reaction toward the product. mdpi.com An acid catalyst system, comprising p-toluenesulfonic acid monohydrate and concentrated sulfuric acid, is employed to promote the condensation. mdpi.com The reaction yields a mixture of diastereomers, with the primary product being Ethyl (2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. mdpi.com

Reaction Conditions for the Synthesis of Ethyl this compound-2-carboxylate

| Parameter | Condition |

|---|---|

| Reactants | (S)-lactic acid, Ethyl pyruvate |

| Catalyst | p-Toluenesulfonic acid monohydrate, Sulfuric acid |

| Solvent | Pentane |

| Conditions | Reflux with Dean-Stark apparatus |

| Reaction Time | 12 hours |

| Major Product Yield | 23% (Ethyl (2R,5S) isomer) |

| Minor Product Yield | 7% (Ethyl (2S,5S) isomer) |

This table summarizes the experimental conditions for the acid-catalyzed condensation of ethyl pyruvate and (S)-lactic acid. mdpi.com

Catalytic Systems in Dioxolanone Ring Construction (e.g., p-Toluenesulfonic Acid in related systems)

Acid catalysts are essential for the efficient construction of the dioxolanone ring via condensation. p-Toluenesulfonic acid (p-TsOH) is a widely used, effective, and cost-efficient catalyst for this transformation. rsc.orggoogle.com It functions as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde or ketone component, thereby activating it for nucleophilic attack by the hydroxyl group of the α-hydroxy acid. This is a critical step in facilitating the cyclization and dehydration process.

In the synthesis of related structures like 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX) from L-lactic acid and acetone (B3395972), p-TsOH is used in a toluene/acetone mixture under reflux with a Dean-Stark apparatus to remove the water byproduct. mdpi.com Similarly, in the synthesis of the ethyl carboxylate derivative from ethyl pyruvate and lactic acid, p-TsOH is a key component of the catalytic system. mdpi.com The effectiveness of p-TsOH is also highlighted in its role as a catalyst for the polymerization of dioxolanone monomers to produce polylactic acid (PLA), where it emerges as a highly efficient Brønsted acid catalyst. mdpi.com

Examples of p-TsOH in Dioxolanone Synthesis

| Reaction | Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| MeDOX Synthesis | L-lactic acid, Paraformaldehyde | p-Toluenesulfonic acid | Toluene | 70% |

| Me₃DOX Synthesis | L-lactic acid, Acetone | p-Toluenesulfonic acid | Acetone/Toluene | 58% |

| Carboxylate Derivative | (S)-lactic acid, Ethyl pyruvate | p-Toluenesulfonic acid, H₂SO₄ | Pentane | 30% (total) |

This table presents examples of reactions where p-Toluenesulfonic acid is used as a catalyst for forming 1,3-dioxolan-4-one (B8650053) rings. mdpi.commdpi.com

Strategies for Introducing Dioxolanone Scaffolds into Complex Molecules

The 1,3-dioxolan-4-one (DOX) motif is a valuable building block that can be incorporated into complex molecules, particularly polymers, to confer specific properties such as degradability.

One prominent strategy is the use of bifunctional DOX monomers as cross-linkers in polymerization reactions. For instance, a novel bis(1,3-dioxolan-4-one) monomer derived from L-(+)-tartaric acid can be copolymerized with common cyclic esters like L-lactide or ε-caprolactone. acs.org This one-pot process involves the simultaneous ring-opening polymerization of the cyclic ester and cross-linking through the ring-opening of the bifunctional DOX monomer. acs.org This approach allows for the creation of cross-linked, degradable polyester (B1180765) networks, such as thermosets, whose mechanical and thermal properties can be tuned by the choice of comonomer. acs.org

Another strategy involves using chiral 1,3-dioxolan-4-ones as synthons in asymmetric synthesis. For example, 5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, can participate in Diels-Alder cycloaddition reactions. mdpi.com This allows the dioxolanone scaffold to be integrated into complex polycyclic structures with a high degree of stereochemical control. Thermal fragmentation of the resulting adduct can then yield other chiral molecules, demonstrating the utility of the dioxolanone as a chiral ketene (B1206846) equivalent. mdpi.com These methods showcase the versatility of the dioxolanone ring as a foundational element for constructing larger, functional molecules.

Reactivity Profiles and Transformation Mechanisms of 2,5 Dimethyl 1,3 Dioxolan 4 One

Enolate Chemistry and Diastereoselective Functionalizations

The presence of a proton at the C5 position, alpha to the carbonyl group, allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.comyoutube.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. The stereochemistry of the dioxolanone ring can influence the facial selectivity of electrophilic attack on the enolate, leading to diastereoselective functionalizations.

The generation of enolates from carbonyl compounds is a fundamental transformation in organic chemistry. masterorganicchemistry.com The acidity of the α-proton is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. youtube.com The resulting enolate anion is a bidentate nucleophile, with reactivity at both the α-carbon and the oxygen atom. Reactions with electrophiles typically occur at the carbon atom. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. youtube.com

Cycloaddition Reactions of Dioxolanone Systems (e.g., Diels-Alder)

Dioxolanone systems can act as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.netwikipedia.orgorganic-chemistry.org The reactivity of the dioxolanone as a dienophile is influenced by the substituents on the ring. The general Diels-Alder reaction involves the combination of a conjugated diene (a 4π-electron component) with a dienophile (a 2π-electron component) to form a cyclohexene (B86901) ring in a concerted fashion. masterorganicchemistry.com The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. Furthermore, the "endo rule" often governs the stereochemical outcome when cyclic dienes are used, favoring the formation of the endo isomer due to secondary orbital interactions. youtube.com

In the context of dioxolanone systems, derivatives can be designed to participate in these [4+2] cycloadditions. For instance, the introduction of a methylene (B1212753) group at the 5-position creates a chiral dienophile. mdpi.com The subsequent cycloaddition with a diene can proceed with high stereoselectivity, offering a route to chiral cyclohexene derivatives. mdpi.com Additionally, 1,3-dipolar cycloadditions, which form five-membered rings, have been explored with methylene-dioxolanone derivatives, reacting with 1,3-dipoles like nitrile oxides and diazo compounds. nih.govwikipedia.org

Michael Addition Processes Involving Dioxolanone Anions

The enolate derived from 2,5-dimethyl-1,3-dioxolan-4-one can act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the 1,4-addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. youtube.com This process is a reliable method for the formation of carbon-carbon bonds. wikipedia.org

For example, the lithium enolate of a chiral dioxolanone, such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, has been shown to undergo Michael addition to acceptors like butenolide and nitrostyrene (B7858105) derivatives. mdpi.comnih.gov These reactions can proceed with a high degree of stereocontrol, with the absolute configuration of the newly formed stereocenters being confirmed by techniques such as X-ray diffraction. mdpi.comnih.gov The utility of this methodology is further demonstrated by the subsequent transformation of the Michael adducts. mdpi.comnih.gov

| Michael Donor | Michael Acceptor | Product |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one enolate | Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one mdpi.com |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one enolate | 4-Methoxy-β-nitrostyrene | Adduct with new stereocenters mdpi.comnih.gov |

Radical Reaction Pathways of Dioxolanones

Dioxolanone systems can be involved in radical reactions, which proceed through single-electron transfer mechanisms. libretexts.org These reactions are typically initiated by radical initiators and can lead to a variety of products through propagation and termination steps. Radical reactions are a key area of research, with ongoing development of new transformations. libretexts.org

While specific radical reactions of this compound are not extensively detailed in the provided results, the general principles of radical chemistry can be applied. For instance, the synthesis and radical polymerization of related compounds like 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one have been reported. mdpi.com Furthermore, radical reactions involving dioxolane rings, a core component of the target molecule, can lead to the formation of 1,2-dioxolanes through domino reactions. researchgate.net

Nucleophilic Reactivity of the Dioxolane-4-one Core

The carbonyl group of the 1,3-dioxolan-4-one (B8650053) ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of carbonyl chemistry. The nature of the nucleophile and the reaction conditions determine the outcome of the reaction. Strong nucleophiles tend to add directly to the carbonyl carbon. youtube.com

In the case of related α-methylene cyclic carbonates, reactions with primary amines in the presence of a palladium catalyst can lead to the formation of oxazolidinones. lookchem.com However, with more nucleophilic secondary amines, ring-opening occurs through attack at the carbonyl group to yield dialkylcarbamic acid esters. lookchem.com This highlights the dual reactivity of the dioxolanone core, where both the carbonyl group and the α-position can be sites of chemical transformation.

Thermal Decomposition and Fragmentation Mechanisms

Upon heating, 1,3-dioxolan-4-ones can undergo thermal decomposition, leading to the fragmentation of the ring system. mdpi.comnih.gov The specific fragmentation pathway is dependent on the substitution pattern of the dioxolanone. This process can be a synthetically useful method for generating other molecules.

Flash vacuum pyrolysis (FVP) is a technique used to study these high-temperature reactions. For example, FVP of a Michael adduct derived from a dioxolanone led to the loss of pivalaldehyde, resulting in the formation of a phenyl ketone. mdpi.comnih.gov In another instance, pyrolysis of a different dioxolanone derivative at 550 °C also resulted in the loss of pivalaldehyde to yield a substituted benzoic acid. mdpi.com The fragmentation of adducts from Diels-Alder reactions can also provide insights into the mechanism of dioxolanone fragmentation, sometimes leading to the formation of chiral epoxy ketones. mdpi.comnih.gov The study of fragmentation patterns under mass spectrometry conditions can also reveal characteristic cleavage pathways, often involving initial inductive cleavage followed by α-cleavage or rearrangements. nsf.gov

| Dioxolanone Derivative | Pyrolysis Conditions | Major Fragmentation Product(s) |

| Michael adduct of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one and butenolide | Thermal | Phenyl ketone mdpi.comnih.gov |

| Polychlorinated aromatic-substituted dioxolanone | FVP at 550 °C | 2,3,4,5-tetrachlorobenzoic acid mdpi.com |

| Diels-Alder adduct of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Thermal | Chiral epoxy ketone mdpi.comnih.gov |

Applications of 2,5 Dimethyl 1,3 Dioxolan 4 One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

2,5-Dimethyl-1,3-dioxolan-4-one serves as a key precursor in the synthesis of more complex organic molecules due to the reactivity of its dioxolanone ring. The ester linkage is susceptible to nucleophilic attack, and the chiral centers at positions 2 and 5 allow for stereocontrolled transformations. While specific, large-scale applications as a general precursor are often proprietary or detailed in patent literature, its utility is demonstrated in various synthetic strategies. For instance, related dioxolanone structures are known to react with nucleophiles to create more elaborate molecular frameworks. researchgate.net The general reactivity pattern involves the opening of the dioxolanone ring to generate intermediates that can be further modified. This approach is fundamental to its role as a building block for larger, more functionalized molecules.

Role in the Preparation of Enantiopure α-Hydroxy-α-Methyl Carboxylic Acids

The synthesis of enantiopure α-hydroxy-α-methyl carboxylic acids is a significant area of organic chemistry, as these motifs are present in numerous biologically active compounds. Chiral dioxolanones, such as the derivatives of this compound, are instrumental in this process. The general strategy involves the use of the chiral dioxolanone as a template to control the stereochemistry of reactions. While direct synthesis of α-hydroxy-α-methyl carboxylic acids from this compound is a plausible synthetic route, the literature more broadly supports the use of various substituted dioxolanones for the synthesis of different α-hydroxy carboxylic acids. organic-chemistry.orgnih.gov The process typically involves the diastereoselective alkylation of a chiral dioxolanone enolate, followed by hydrolysis to yield the desired enantiopure α-hydroxy acid. This methodology underscores the importance of the inherent chirality of the dioxolanone ring in achieving high levels of stereocontrol.

Intermediacy in Natural Product Synthesis

While the direct application of this compound in the synthesis of specific natural products such as Fronatalin, Feudomycinone C, Eremantholid A, or Citrinoviric Acid Analogues is not extensively documented in readily available literature, the broader class of chiral 1,3-dioxolan-4-ones are recognized as valuable intermediates in natural product synthesis. mdpi.com The strategic use of these building blocks allows for the introduction of specific stereocenters, which is a critical challenge in the total synthesis of complex natural products. For example, the synthesis of various biologically important molecules containing cyclohexanol (B46403) moieties has been achieved using precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which can be transformed into functionalized cyclohexene (B86901) derivatives through cycloaddition reactions. nih.gov This highlights the potential of dioxolane-based structures in the construction of key carbocyclic frameworks found in many natural products.

Utilization in Pharmaceutical Synthesis Pathways (e.g., Lenampicillin Hydrochloride)

A significant application of a closely related derivative, 4,5-dimethyl-1,3-dioxol-2-one, is as a crucial intermediate in the industrial synthesis of the semi-synthetic penicillin antibiotic, Lenampicillin Hydrochloride. google.com Lenampicillin is a prodrug of ampicillin (B1664943), designed to improve its oral bioavailability. The synthesis involves the esterification of ampicillin with the hydroxymethyl ester of the dioxolone derivative. The resulting prodrug is more readily absorbed in the gastrointestinal tract and is then hydrolyzed in the body to release the active ampicillin. This application underscores the industrial relevance of the dimethyl-substituted dioxolone core in modifying the pharmacokinetic properties of established drugs.

Application as Chiral Auxiliaries and Equivalents in Asymmetric Synthesis

Chiral 1,3-dioxolan-4-ones are widely employed as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. mdpi.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary can be removed.

In this context, derivatives of this compound can function as:

Chiral Benzoyl Anion Equivalent : The anion of a phenyl-substituted dioxolanone can undergo Michael addition to electrophiles. Subsequent fragmentation of the adduct can yield a phenyl ketone, effectively making the dioxolanone a chiral benzoyl anion equivalent. mdpi.com

Chiral Ketene (B1206846) Equivalent : Through thermal fragmentation, certain adducts of methylene-dioxolanones can yield chiral epoxy ketones, demonstrating the role of the dioxolanone as a chiral ketene equivalent. mdpi.com

These applications rely on the ability of the chiral dioxolanone to create a diastereomeric relationship with the incoming reagent, thereby influencing the stereochemical course of the reaction.

Strategic Use as Protecting Groups in Organic Chemistry

The 1,3-dioxolane (B20135) functional group is a well-established protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis. While this compound itself is a lactone, the broader dioxolane framework is used for protection. For instance, a related compound, 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one, provides a stable dioxolane ring that can undergo various transformations at other parts of the molecule. The dioxolane group is stable to a wide range of reaction conditions, including nucleophilic attack and basic media, but can be readily removed under acidic conditions to regenerate the carbonyl group. This stability and ease of removal make dioxolanes a strategic choice for protecting carbonyl functionalities during multi-step synthetic sequences.

Diversification into Novel Heterocyclic Architectures (e.g., Oxazolidinone Derivatives)

The this compound ring system can serve as a scaffold for the synthesis of other novel heterocyclic architectures. A notable example is the conversion to oxazolidinone derivatives. Oxazolidinones are an important class of heterocyclic compounds with various biological activities, including use as antibiotics. The synthesis of oxazolidinones can be achieved through various routes, often involving the reaction of epoxides with isocyanates. While direct conversion from this compound is not a standard named reaction, the structural components of the dioxolanone make it a plausible precursor for ring-transformation reactions to afford oxazolidinone structures. The ability to diversify the core heterocyclic structure adds to the synthetic utility of this compound.

Polymer Science: 2,5 Dimethyl 1,3 Dioxolan 4 One As a Monomer for Advanced Materials

Ring-Opening Polymerization (ROP) of 1,3-Dioxolan-4-one (B8650053) Monomers

The ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones, such as 2,5-dimethyl-1,3-dioxolan-4-one, presents a versatile and sustainable route to producing aliphatic polyesters. rsc.org This method is particularly noteworthy as it circumvents the need for challenging monomer syntheses, offering access to a diverse range of functionalized polymers. rsc.org The driving force behind this polymerization is the elimination of small molecules like formaldehyde (B43269) or acetone (B3395972) from the 1,3-dioxolan-4-one monomers. rsc.org

Kinetic and Mechanistic Aspects of Polymerization

The polymerization of 1,3-dioxolan-4-ones can proceed through different mechanisms depending on the catalytic system employed. Cationic ROP, initiated by a protonic acid like trifluoromethanesulfonic acid (CF₃SO₃H), has been shown to occur via an activated monomer mechanism. acs.org This involves the reaction of a hydroxyl group with a proton-attached 1,3-dioxolan-4-one. acs.org During this process, acid-catalyzed transacetalization reactions can also occur, leading to the formation of consecutive formal structures within the main polymer chain. acs.org

In some cases, the formaldehyde eliminated during polymerization can participate in a competing side reaction, such as a Tishchenko reaction. rsc.org This can be mitigated through careful catalyst design and by conducting the polymerization under a dynamic vacuum to remove the volatile formaldehyde. rsc.org The kinetics of the polymerization are influenced by factors such as monomer structure and the solvent used. d-nb.info For instance, the polymerization of 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide is a first-order reaction where the rate-determining step is the primary ring scission and elimination of sulfur dioxide. researchgate.net

Catalytic Systems and Their Influence on Polymer Properties

A variety of catalytic systems have been explored for the ROP of 1,3-dioxolan-4-ones, each influencing the resulting polymer's properties. Organocatalysts, such as p-toluenesulfonic acid, have been identified as efficient Brønsted acid catalysts for the solvent-free polymerization of these monomers. mdpi.comresearchgate.net Binary organocatalytic systems have also been developed to achieve controlled ROP under mild conditions, which is particularly important for minimizing epimerization and producing highly isotactic polymers. rsc.org

Metal-based catalysts, including salen-based aluminum complexes and tin(II) 2-ethylhexanoate, are also effective. rsc.orgmdpi.com Sterically-unencumbered and electronically-neutral salen aluminum catalysts have shown good performance in the ROP of 5-phenyl-1,3-dioxolane-4-one, balancing reactivity and selectivity. rsc.org The choice of catalyst is crucial as it can impact the stereochemistry, molecular weight, and thermal properties of the final polymer. mdpi.comrsc.org

Stereochemical Preservation during Polymerization

A significant advantage of the ROP of 1,3-dioxolan-4-ones is the ability to produce polymers with high retention of stereochemistry. rsc.orgmdpi.com This means that isotactic polymers can be readily prepared from naturally occurring, enantiopure feedstocks like lactic acid. rsc.org The preservation of stereochemistry is critical as it directly influences the physical and mechanical properties of the resulting polymer. researchgate.net

For instance, the use of a binary organocatalytic system for the ROP of chiral 2,2,5-trimethyl-1,3-dioxolan-4-ones has been shown to effectively minimize epimerization, leading to highly isotactic polylactic acid (PLA) with a stereoregularity parameter of 0.92. rsc.org This high degree of stereocontrol allows for the formation of crystalline stereocomplexes when enantiomeric PLA chains are blended, resulting in materials with enhanced thermal properties, such as a high melting temperature of 195.1 °C. rsc.org

Control of Polymer Molecular Weight and Dispersity

Achieving control over the molecular weight and dispersity (Đ) of the resulting polymers is a key aspect of ROP. In the polymerization of 1,3-dioxolan-4-ones, these parameters are influenced by the choice of catalyst, initiator, and reaction conditions. mdpi.com For example, using neopentanol as an initiator and trifluoromethanesulfonic acid as a catalyst in the bulk polymerization of 5-methyl-1,3-dioxolan-4-one (B14709095) (MeDOX) has demonstrated the ability to follow the growth of molecular weight over time. mdpi.com

While organocatalyzed ROP of MeDOX can yield polymers with good thermal properties and good polydispersity, achieving high molecular weights can be challenging. mdpi.com In some systems, the molecular weight of the polymer is controlled by the presence of trace amounts of water. researchgate.net Cationic copolymerization of 1,3-dioxepane (B1593757) and 5-methyl-1,3-dioxolan-4-one has successfully produced copolymers with number-average molecular weights greater than 10⁴. acs.org

Table 1: Polymerization of 5-methyl-1,3-dioxolan-4-one (MeDOX) with Neopentanol/TfOH

| Entry | Time (h) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| 1 | 2 | 1400 | 1.2 |

| 2 | 4.5 | 1600 | 1.2 |

| 3 | 23 | 2200 | 1.2 |

| 4 | 48 | 2200 | 1.2 |

This table presents data on the polymerization of MeDOX in bulk at 100°C using a neopentanol initiator and a trifluoromethanesulfonic acid (TfOH) catalyst at a molar ratio of 1:10:200 (initiator:catalyst:monomer). The data shows the evolution of number-average molecular weight (Mn) and dispersity (Đ) over time, as determined by size-exclusion chromatography (SEC). The molecular weight increases over the first 23 hours and then plateaus, while the dispersity remains low, indicating a controlled polymerization process. mdpi.com

Production of Biorenewable Polyesters (e.g., Polylactic Acid (PLA) Analogues)

The ROP of 1,3-dioxolan-4-ones, which can be derived from renewable resources like lactic acid, provides a sustainable pathway for the production of biorenewable polyesters. rsc.orgmdpi.com This is particularly significant for synthesizing analogues of polylactic acid (PLA), one of the most prominent biodegradable polymers derived from renewable sources. mdpi.com The use of these monomers offers an alternative to the traditional synthesis of PLA, which typically involves the ROP of lactide. mdpi.com

This approach allows for the creation of a wide array of structurally diverse polyesters, expanding the range of accessible polymer properties from sustainable feedstocks. rsc.org Furthermore, the ability to use functionalized 1,3-dioxolan-4-ones opens up possibilities for producing polyesters with tailored functionalities. rsc.org A notable example is the development of a bis(1,3-dioxolan-4-one) monomer derived from L-(+)-tartaric acid, which can be used as a cross-linker to produce degradable, cross-linked polyesters. researchgate.net

Formation of Polycarbonates and Electrolytes via Dioxolanone Routes

While the primary application of this compound polymerization is in the synthesis of polyesters, related dioxolanone structures are pivotal in developing other advanced materials like polycarbonates and polymer electrolytes. For instance, in situ polymerization of 1,3-dioxolane (B20135) (a related cyclic ether) is a widely used method to construct solid polymer electrolytes for lithium metal batteries due to their high room-temperature ionic conductivity and good compatibility with lithium metal. rsc.org

The polymerization of 1,3-dioxolane can be catalyzed by Lewis acidic cations like Mg²⁺ and Al³⁺, with the reaction's speed and extent depending on the coordination of the anion with the cation catalyst. rsc.org Furthermore, film-forming Lewis acids can act as both catalysts for the ring-opening polymerization of 1,3-dioxolane and as additives to form a stable solid electrolyte interphase (SEI), improving interfacial stability and suppressing lithium dendrite growth in batteries. rsc.org These principles could potentially be extended to functionalized dioxolanones to create novel polymer electrolytes.

Copolymerization Strategies Involving Dioxolanone Monomers

Copolymerization, the process of combining two or more different types of monomers, is a powerful technique to create polymers with unique and enhanced properties that cannot be achieved with homopolymers. youtube.com The incorporation of different monomeric units into a polymer chain allows for the fine-tuning of characteristics such as flexibility, strength, and chemical resistance. youtube.comlibretexts.org Strategies for copolymerization can lead to various monomer arrangements, including alternating, block, random, and graft copolymers, each imparting distinct attributes to the final material. youtube.com

While specific copolymerization studies involving this compound are not extensively detailed in the available literature, research on analogous dioxolanone monomers provides significant insights into potential strategies. For instance, the copolymerization of methylenedioxolanes, such as 4-methylene-1,3-dioxolane (B14172032) and 2,2-dimethyl-4-methylene-1,3-dioxolane, with maleic anhydride (B1165640) has been shown to spontaneously yield alternating copolymers. researchgate.net This behavior is attributed to the formation of charge-transfer complexes between the comonomers. researchgate.net

Furthermore, random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (B99206) (a derivative of a dioxolanone) with 2,3-dihydroxypropyl methacrylate have been synthesized via free radical polymerization. researchgate.net The properties of these copolymers, such as the glass transition temperature, were found to be dependent on the copolymer composition. researchgate.net

The reactivity of different monomers in a copolymerization reaction is a critical factor. youtube.com For example, in the copolymerization of styrene (B11656) and methyl methacrylate, the resulting copolymer structure depends on the polymerization mechanism, with radical polymerization leading to a statistical copolymer, while cationic and anionic polymerizations favor the homopolymer of the more reactive monomer. libretexts.org The relative reactivity ratios of the comonomers dictate the composition and microstructure of the resulting copolymer chain. nih.gov In the case of 2-oxazoline monomers, their structural similarity allows for the creation of copolymers with architectures ranging from block to gradient and random, depending on the reaction kinetics. nih.gov

These examples with related dioxolanone and cyclic ester monomers suggest that this compound could potentially be copolymerized with a variety of other monomers, such as other cyclic esters, vinyl monomers, or acrylates, to produce polyesters with a wide range of properties. The choice of comonomer and polymerization technique would be crucial in controlling the final polymer architecture and characteristics.

Table 1: Examples of Copolymerization with Dioxolane-Related Monomers

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Copolymer | Reference |

| 4-methylene-1,3-dioxolane | Maleic anhydride | Spontaneous | Alternating | researchgate.net |

| 2,2-dimethyl-4-methylene-1,3-dioxolane | Maleic anhydride | Spontaneous | Alternating | researchgate.net |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | 2,3-dihydroxypropyl methacrylate | Free radical | Random | researchgate.net |

| Styrene | Methyl methacrylate | Radical | Statistical | libretexts.org |

| 2-oxazolines (various) | 2-dec-9′-enyl-2-oxazoline | Cationic | Block, gradient, or random | nih.gov |

Development of High-Performance Thermosets and Resist Compositions from Dioxolanone Precursors

High-performance thermosets are a critical class of materials used in demanding applications like aerospace, electronics, and coatings due to their excellent mechanical strength, thermal stability, and chemical resistance. drexel.eduunibo.itmdpi.com The development of thermosets from bio-based and sustainable monomers is an area of intense research. drexel.eduunimi.it

While direct synthesis of thermosets from this compound is not prominently documented, studies on other functionalized 1,3-dioxolan-4-one (DOX) monomers highlight the potential of this class of compounds. For instance, eugenol-functionalized 1,3-dioxolan-4-one has been utilized to produce "one-pot" bio-based polyester (B1180765) thermosets. unimi.it In this strategy, the DOX monomer is functionalized with eugenol, which contains a double bond that can undergo cationic polymerization to induce cross-linking. unimi.it The resulting thermoset exhibited good thermal resistance and high mechanical strength, attributed to its aromatic content. unimi.it

Similarly, a phenol-substituted DOX monomer (PhDOX) has been successfully polymerized to demonstrate the feasibility of using bulky side groups on the dioxolanone ring. unimi.itacs.org The polymerization of 2,2-Dimethyl-5-(phenoxymethyl)-1,3-dioxolan-4-one was achieved by heating with p-toluenesulfonic acid (p-TSA) as a catalyst. acs.org

The thermal properties of these thermosets are a key indicator of their performance. For the thermoset derived from eugenol-functionalized DOX, a systematic heating and cooling cycle was employed to eliminate internal stresses and characterize its thermal behavior. unimi.it

The development of resist compositions for applications such as photolithography often involves polymers that can undergo chemical transformations upon exposure to light or heat. While specific use of this compound in resist compositions is not found in the reviewed literature, the chemical nature of the dioxolanone ring suggests potential applicability. The acid-catalyzed ring-opening polymerization of dioxolanones is a key reaction. nih.gov This sensitivity to acid could be exploited in chemically amplified resist formulations, where a photo-acid generator creates an acidic environment upon exposure, catalyzing a change in the polymer's solubility.

Table 2: Polymerization Conditions for Thermosets from Dioxolanone Precursors

| Monomer | Catalyst | Temperature (°C) | Time (h) | Result | Reference |

| 2,2-Dimethyl-5-(phenoxymethyl)-1,3-dioxolan-4-one (PhDOX) | p-TSA | 150 | 3 | Brown solid product | acs.org |

| Eugenol-functionalized DOX (EuDOX) | p-TSA | Not specified | Not specified | Highly cross-linked product | unimi.it |

Advanced Analytical Characterization Techniques for 2,5 Dimethyl 1,3 Dioxolan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,5-Dimethyl-1,3-dioxolan-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations.

Proton (¹H) NMR Spectroscopic Analysis.nih.gov

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the methyl protons and the methine protons on the dioxolane ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the proton at the C5 position, being adjacent to the carbonyl group, will exhibit a different chemical shift compared to the proton at the C2 position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH at C2 | Varies | Quartet (q) | Varies |

| CH₃ at C2 | Varies | Doublet (d) | Varies |

| CH at C5 | Varies | Quartet (q) | Varies |

| CH₃ at C5 | Varies | Doublet (d) | Varies |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer being analyzed. The data presented here are generalized based on typical values for similar structures.

Carbon-13 (¹³C) NMR Spectroscopic Analysis.nih.gov

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon (C4) is typically observed at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen. The carbons of the methyl groups and the methine carbons of the ring appear at characteristic upfield positions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (C4) | ~170 |

| CH (C2) | Varies |

| CH (C5) | Varies |

| CH₃ (at C2) | Varies |

| CH₃ (at C5) | Varies |

Note: The exact chemical shifts are dependent on the solvent and the specific stereoisomer.

Advanced Two-Dimensional NMR Methodologies (e.g., HMBC, NOE Spectroscopy).mdpi.com

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC can be used to confirm the connectivity between the methyl protons and their attached ring carbons, as well as correlations to the carbonyl carbon. For example, the protons of the methyl group at C5 would show a correlation to the carbonyl carbon at C4.

Nuclear Overhauser Effect (NOE) Spectroscopy provides information about the spatial proximity of protons. This is particularly valuable for determining the relative stereochemistry of the substituents on the dioxolane ring. For instance, an NOE between the proton at C2 and the protons of the methyl group at C5 would indicate that they are on the same face of the ring.

X-ray Crystallography for Absolute Configuration and Conformational Analysis.mdpi.commdpi.com

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. For chiral molecules like this compound, obtaining suitable crystals allows for the unambiguous assignment of the stereocenters at C2 and C5. mdpi.commdpi.com The resulting molecular structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the ring's puckering and the orientation of the methyl substituents. mdpi.com This technique has been crucial in confirming the stereochemical outcome of synthetic reactions involving this dioxolanone. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment (e.g., MALDI-ToF, GC-MS).nih.govmdpi.com

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can also be used to assess its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is well-suited for volatile compounds like this compound, allowing for both its identification based on its mass spectrum and the quantification of its purity by separating it from any impurities. The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns that can aid in its identification. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry is another technique that can be used for molecular weight determination, particularly for less volatile derivatives or in situations where a "soft" ionization technique is preferred to minimize fragmentation.

Thermal Analysis Techniques for Material Properties

Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of materials. For a monomer like this compound, these methods provide insights into its purity, decomposition profile, and suitability for polymerization processes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to study thermal transitions such as melting, crystallization, and glass transitions. hitachi-hightech.commdpi.comnih.govtainstruments.com

DSC analysis of PLA typically reveals a glass transition (Tg) at approximately 60°C, a cold crystallization peak, and a melting temperature (Tm). hitachi-hightech.comtainstruments.com For instance, studies on different grades of PLA have shown melting points ranging from 148°C to 170°C. hitachi-hightech.comtainstruments.com The presence of a double melting peak in some PLA samples, for example at 148.3°C and 154.4°C, has been attributed to a melt-recrystallization process of different crystal structures. researchgate.net

Illustrative DSC Data for Polylactic Acid (PLA)

| Thermal Transition | Temperature Range (°C) | Description |

|---|---|---|

| Glass Transition (Tg) | ~ 60 | Transition from a rigid, glassy state to a more flexible, rubbery state. |

| Cold Crystallization (Tcc) | ~ 90 - 125 | Crystallization of the amorphous fraction upon heating. |

| Melting (Tm) | ~ 148 - 170 | Transition from a crystalline solid to a liquid state. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

For this compound, TGA would be employed to identify the temperature at which it begins to degrade, which is a critical parameter for its handling, storage, and polymerization. Studies on copolymers containing dioxolane structures have utilized TGA to assess their thermal stability. For example, copolymers of [2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate (B77674) with styrene (B11656) and acrylonitrile (B1666552) were shown to have distinct thermal decomposition stages. researchgate.net

The thermal degradation of PLA, the polymer derived from a related monomer, has also been thoroughly investigated using TGA. Typically, PLA is thermally stable up to around 250°C, with significant decomposition occurring at higher temperatures. researchgate.net The onset of decomposition and the rate of mass loss are influenced by factors such as molecular weight and crystallinity. hitachi-hightech.com

Illustrative TGA Data for Polylactic Acid (PLA)

| Parameter | Typical Value | Significance |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | ~ 250 - 300°C | Indicates the beginning of thermal degradation. |

| Temperature of Maximum Decomposition Rate (TdTGmax) | Varies with composition | The temperature at which the material degrades most rapidly. |

Chromatographic Separation and Characterization

Chromatographic techniques are essential for the purification, separation, and characterization of chemical compounds and polymers.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. While SEC is not typically used for the characterization of a small monomer like this compound itself, it is indispensable for analyzing the polylactic acid (PLA) produced from it.

The molecular weight and polydispersity index (PDI) of PLA are critical parameters that dictate its mechanical properties and applications. SEC analysis of PLA allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn). lcms.cz A typical PDI for PLA is in the range of 1 to 3, where a value closer to 1 indicates a more uniform polymer chain length. lcms.cz For instance, one grade of PLA was found to have a number-average molecular weight of 100,422 g/mol and a weight-average molecular weight of 180,477 g/mol , resulting in a PDI of 1.79. researchgate.net

The choice of mobile phase is crucial for the successful SEC analysis of PLA, with solvent systems like chloroform (B151607) and tetrahydrofuran (B95107) (THF) being commonly employed to ensure complete dissolution of the polymer. lcms.cz

Illustrative Molecular Weight Data for Polylactic Acid (PLA) from SEC Analysis

| Parameter | Example Value | Description |

|---|---|---|

| Number Average Molecular Weight (Mn) | 100,422 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight Average Molecular Weight (Mw) | 180,477 g/mol | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| Polydispersity Index (PDI) | 1.79 | A measure of the breadth of the molecular weight distribution (Mw/Mn). |

While direct chromatographic separation of this compound would likely be achieved using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment, SEC remains the cornerstone for characterizing the resulting polymer's molecular properties.

Computational and Theoretical Studies on 2,5 Dimethyl 1,3 Dioxolan 4 One Systems

Quantum Mechanical Approaches (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of many-body systems. scm.com It is particularly useful for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic structure investigations delve into the arrangement of electrons within the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive.

Table 1: Representative Optimized Geometrical Parameters for a Dioxolanone Ring System (Illustrative)

| Parameter | Optimized Value (Å or °) |

| C=O Bond Length | ~1.21 |

| C-O Bond Length (in ring) | ~1.35 - 1.45 |

| C-C Bond Length (in ring) | ~1.52 |

| O-C-O Bond Angle | ~108 |

| C-O-C Bond Angle | ~110 |

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar heterocyclic compounds. Actual values for 2,5-dimethyl-1,3-dioxolan-4-one would be determined through specific DFT calculations.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating NMR chemical shifts.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed on its optimized geometry. The calculated isotropic shielding constants are then converted to chemical shifts using a reference compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra with experimental data can aid in the assignment of signals and confirm the proposed molecular structure. The accuracy of these predictions depends on the chosen functional and basis set.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Related Dioxolanone Derivative (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O | 172.0 | 172.5 |

| O-C-O | 104.2 | 104.7 |

| CH | 70.5 | 71.0 |

| CH₃ (on CH) | 16.8 | 17.2 |

| CH₃ (on O-C-O) | 21.9 | 22.3 |

Note: This table is based on data for Ethyl (2S,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate and serves as an example of the typical agreement between predicted and experimental values.

The analysis of electronic distribution provides a map of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized through Molecular Electrostatic Potential (MEP) surfaces, which are valuable for predicting how a molecule will interact with other molecules, particularly in biological systems or during chemical reactions.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. A DOS plot can offer a more detailed picture of the molecular orbitals than a simple HOMO-LUMO description. scm.com The distribution of states can be correlated with the molecule's electronic properties and reactivity. scm.com For instance, the nature of the orbitals contributing to the DOS near the Fermi level can indicate the likely sites of electron donation or acceptance.

Molecular Modeling for Process Optimization and Solvent Design (e.g., Hansen Solubility Parameters, COSMO-RS in related contexts)

Molecular modeling techniques are instrumental in the rational design of chemical processes and the selection of optimal solvents, which can significantly impact reaction rates, yields, and product purity.

Hansen Solubility Parameters (HSPs) provide a method for predicting the solubility of a substance in a given solvent. The total solubility parameter (δ) is divided into three components: a dispersion component (δD), a polar component (δP), and a hydrogen-bonding component (δH). The principle is that "like dissolves like," meaning a solute will be most soluble in a solvent with similar HSP values. By calculating or estimating the HSPs for this compound, one could screen a large number of solvents to find the most suitable ones for its synthesis, purification, or formulation without extensive experimental work.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum chemistry that can calculate thermodynamic properties of fluids and solutions. It uses the results of DFT calculations to predict properties like activity coefficients, vapor pressures, and solubilities. For a compound like this compound, COSMO-RS could be employed to design optimal solvent systems for extraction or reaction processes by predicting its partitioning behavior in different solvent mixtures. This predictive capability accelerates process development and can lead to more environmentally friendly and efficient chemical processes.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,5-dimethyl-1,3-dioxolan-4-one, and how do reaction conditions influence yield?

The compound is synthesized via ketalization of α-hydroxy acids. For example, acetaldehyde and propylene oxide react in the presence of stannic chloride (SnCl₄) as a catalyst, using methylene chloride as a solvent. Distillation under nitrogen is critical to isolate the product, with yields influenced by catalyst loading and reaction time . Solvent-free protocols have also been explored to minimize side reactions like polycondensation, though these may require careful temperature control .

Q. How can researchers design initial polymerization experiments for this compound to assess its viability as a polyester monomer?

Solvent-free, organocatalytic ring-opening polymerization (ROP) is a common starting point. For example, neopentanol as an initiator and trifluoromethanesulfonic acid (TfOH) as a catalyst (molar ratio 1:10:200 initiator:catalyst:monomer) at 100°C can be used. Monitoring molecular weight growth via size-exclusion chromatography (SEC) at intervals (e.g., 2, 4.5, 23, and 48 hours) helps track oligomer formation and identify the need for optimization .

Advanced Research Questions

Q. What strategies are effective for optimizing catalyst systems to achieve higher molecular weight polymers from this compound?

Catalyst screening is essential. For instance, replacing TfOH with stronger acids or bifunctional catalysts may improve chain propagation. Adjusting molar ratios (e.g., reducing catalyst loading to 1:5:200) and introducing co-initiators like thioureas can enhance control over polymerization kinetics and reduce side reactions . Kinetic studies under varying temperatures (80–120°C) can also elucidate activation energies and guide process refinement.

Q. How do structural modifications at the 2- and 5-positions of 1,3-dioxolan-4-one derivatives influence their electrochemical properties in energy storage applications?

Substituents significantly affect conductivity and solvation ability. For example, 2,5-dimethyl derivatives (LA-H-Me) exhibit higher ionic conductivity compared to 2,2,5-trimethyl analogs (LA-Me,Me) due to reduced steric hindrance, enabling better electrolyte performance in supercapacitors. Comparative studies using cyclic voltammetry and galvanostatic charge-discharge tests (e.g., at 2.6 V operational potential) validate these trends .

Q. How can researchers resolve contradictions in polymerization data, such as low molecular weight outcomes despite optimal theoretical conditions?

Contradictions often arise from unaccounted side reactions (e.g., transesterification) or impurities. Techniques like MALDI-TOF mass spectrometry can identify end-group structures and confirm termination mechanisms. Re-evaluating monomer purity via NMR and adjusting reaction atmospheres (e.g., inert gas vs. air) may mitigate oxidative degradation .

Q. What crystallographic tools and refinement protocols are recommended for structural elucidation of this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is widely used. The SHELX suite enables high-resolution structure determination, even for twinned crystals. Key parameters include using the HKLF 5 format for twinned data and leveraging restraints for disordered solvent molecules .

Q. What are the emerging applications of this compound in sustainable energy technologies?

Its derivatives show promise as green solvents in electric double-layer capacitors (EDLCs). For instance, LA-H,H-based electrolytes achieve energy densities >10 Wh kg⁻¹ and power densities >20 kW kg⁻¹, competitive with commercial propylene carbonate. Further tuning solvent-salt combinations (e.g., TEMABF₄) can enhance performance metrics .

Methodological Notes

- Data Analysis : Use SEC with multi-angle light scattering (MALS) for accurate polymer molecular weight determination, avoiding assumptions about hydrodynamic volume .

- Safety Protocols : Handle catalysts like TfOH in gloveboxes due to their hygroscopic and corrosive nature. Refer to safety data sheets for proper disposal of reaction byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.